N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(1H-indol-3-yl)ethanamine
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Overview
Description
{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE is a complex organic compound that features a furan ring substituted with a chloromethylphenyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the chloromethylphenyl group through electrophilic substitution reactions. The final step involves coupling the furan derivative with the indole moiety under specific conditions, such as the use of a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE is unique due to its combination of a furan ring, chloromethylphenyl group, and indole moiety. This structural complexity provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C22H21ClN2O |
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Molecular Weight |
364.9 g/mol |
IUPAC Name |
N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-2-(1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C22H21ClN2O/c1-15-18(6-4-7-20(15)23)22-10-9-17(26-22)14-24-12-11-16-13-25-21-8-3-2-5-19(16)21/h2-10,13,24-25H,11-12,14H2,1H3 |
InChI Key |
WQHIRURMHHGWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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